molecular formula C9H6N2S B13058714 2-Ethynylthieno[2,3-B]pyridin-3-amine

2-Ethynylthieno[2,3-B]pyridin-3-amine

Cat. No.: B13058714
M. Wt: 174.22 g/mol
InChI Key: ZFJPJISGZCCQPT-UHFFFAOYSA-N
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Description

2-Ethynylthieno[2,3-B]pyridin-3-amine is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynylthieno[2,3-B]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminothiophene with ethynyl bromide under basic conditions to form the ethynylated thiophene intermediate. This intermediate is then cyclized with 2-bromopyridine under palladium-catalyzed conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethynylthieno[2,3-B]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethynylthieno[2,3-B]pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynylthieno[2,3-B]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-B]pyridine: Shares the core structure but lacks the ethynyl and amino groups.

    2-Aminothieno[2,3-B]pyridine: Similar structure but without the ethynyl group.

    2-Ethynylthieno[2,3-B]pyridine: Lacks the amino group but has the ethynyl group.

Uniqueness

2-Ethynylthieno[2,3-B]pyridin-3-amine is unique due to the presence of both ethynyl and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile modifications and interactions with various biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C9H6N2S

Molecular Weight

174.22 g/mol

IUPAC Name

2-ethynylthieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C9H6N2S/c1-2-7-8(10)6-4-3-5-11-9(6)12-7/h1,3-5H,10H2

InChI Key

ZFJPJISGZCCQPT-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C2=C(S1)N=CC=C2)N

Origin of Product

United States

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